Proscillaridin A
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Overview
Description
Proscillaridin A is a cardiac glycoside derived from plants of the genus Scilla and Drimia maritima (Scilla maritima). It is known for its potent cytotoxic and anticancer properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proscillaridin A can be synthesized through a series of chemical reactions involving the glycosylation of scillarenin. The process typically involves the use of protective groups and specific catalysts to ensure the selective formation of the desired glycoside bond.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as Drimia maritima. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Proscillaridin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the glycosidic bond, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various glycoside derivatives, each with unique biological properties .
Scientific Research Applications
Proscillaridin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: this compound is studied for its effects on cellular processes such as apoptosis and autophagy.
Medicine: It has shown promising anticancer activity against various cancer cell lines, including hepatocellular carcinoma and prostate cancer
Mechanism of Action
Proscillaridin A exerts its effects primarily through the inhibition of the sodium-potassium pump (Na+/K+ ATPase). This inhibition leads to an increase in intracellular calcium levels, which triggers a cascade of events resulting in apoptosis. Additionally, this compound activates the AMP-activated protein kinase (AMPK) pathway and downregulates the phosphorylation of ACC and mTOR, further promoting cell death .
Comparison with Similar Compounds
Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Ouabain: Shares similar inhibitory effects on Na+/K+ ATPase but has a different potency and toxicity profile.
Digitoxin: Similar to digoxin but with a longer half-life and different therapeutic applications.
Uniqueness: Proscillaridin A is unique due to its potent anticancer properties and its ability to selectively inhibit cancer cell growth while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
5-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJFUXQJGHEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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